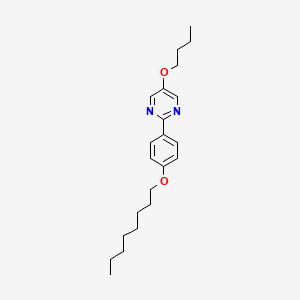

5-Butoxy-2-(4-octoxyphenyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H32N2O2 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

5-butoxy-2-(4-octoxyphenyl)pyrimidine |

InChI |

InChI=1S/C22H32N2O2/c1-3-5-7-8-9-10-16-25-20-13-11-19(12-14-20)22-23-17-21(18-24-22)26-15-6-4-2/h11-14,17-18H,3-10,15-16H2,1-2H3 |

InChI Key |

BRBDNNGCDBEPFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCC |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 5 Butoxy 2 4 Octoxyphenyl Pyrimidine

Retrosynthetic Analysis and Design of Key Precursors

A retrosynthetic analysis of the target molecule, 5-Butoxy-2-(4-octoxyphenyl)pyrimidine, suggests two primary disconnection points around the central pyrimidine (B1678525) core. The C2-phenyl bond and the C5-butoxy bond can be disconnected, leading to a pyrimidine scaffold and the respective side chains. A more fundamental disconnection, however, breaks down the pyrimidine ring itself. This latter approach is often more efficient as it allows for the construction of the substituted ring in a more convergent manner.

This leads to two key precursor fragments: 4-octoxybenzamidine and a three-carbon synthon bearing a butoxy group at the central carbon. The 4-octoxyphenyl moiety is thus incorporated into the amidine precursor, while the butoxy group is part of the dicarbonyl equivalent. This strategy simplifies the final steps and avoids potentially harsh conditions that might be required for late-stage functionalization of the pyrimidine ring.

The synthesis of these key precursors is paramount. 4-Octoxybenzamidine can be prepared from 4-octoxybenzonitrile. This nitrile is accessible through the Williamson ether synthesis by reacting 4-cyanophenol with 1-bromooctane. The subsequent conversion of the nitrile to the amidine is a well-established chemical transformation, often proceeding via the Pinner reaction or by reaction with ammonium (B1175870) chloride and ammonia. orgsyn.orgchemicalbook.compatsnap.comgoogle.com

The second key precursor, a 2-butoxy-1,3-dicarbonyl equivalent, presents a more complex synthetic challenge. A plausible approach involves the synthesis of 2-bromomalondialdehyde, which can then be reacted with 4-octoxybenzamidine to form a 5-bromopyrimidine (B23866) intermediate. google.com The butoxy group can then be introduced via nucleophilic aromatic substitution.

Comprehensive Analysis of Pyrimidine Ring Formation Pathways

The formation of the pyrimidine ring is the cornerstone of this synthesis. Several robust methods are available, primarily categorized as cyclocondensation approaches and multi-component reactions.

Cyclocondensation Approaches to the Pyrimidine Core

The most common and direct method for pyrimidine synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine. researchgate.net In the context of synthesizing this compound, this would involve the reaction of 4-octoxybenzamidine hydrochloride with a 2-butoxy-1,3-dicarbonyl derivative.

A practical route involves the use of 2-bromomalondialdehyde, which reacts with 4-octoxybenzamidine to yield 5-bromo-2-(4-octoxyphenyl)pyrimidine. google.com This intermediate is then poised for the introduction of the butoxy group in a subsequent step. The reaction typically proceeds in a suitable solvent such as acetic acid and may be promoted by a dehydrating agent. google.com

| Reactant 1 | Reactant 2 | Product | Conditions |

| 4-Octoxybenzamidine | 2-Bromomalondialdehyde | 5-Bromo-2-(4-octoxyphenyl)pyrimidine | Acetic acid, heat |

| 4-Octoxybenzamidine | 2-Butoxy-1,3-propanedial | This compound | Acid or base catalysis, heat |

Multi-component Reaction Strategies for Pyrimidine Synthesis

Multi-component reactions (MCRs) offer an atom-economical and efficient alternative for the synthesis of highly substituted pyrimidines in a single step. While a direct three-component synthesis of the target molecule is not explicitly documented, related strategies provide a conceptual framework. For instance, a reaction between an aldehyde, a β-ketoester, and an amidine could potentially be adapted. However, controlling the regioselectivity to achieve the desired 2,5-disubstitution pattern can be challenging and often requires careful selection of substrates and reaction conditions.

Introduction of Peripheral Substituents: Advanced Coupling Methodologies

Once the pyrimidine core is established, or as part of a convergent strategy, the introduction of the butoxy and 4-octoxyphenyl groups is achieved through advanced organic reactions.

Alkoxylation Reactions for Butoxy Moieties

The introduction of the butoxy group at the C5 position of the pyrimidine ring can be effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orglibretexts.orgnih.govmasterorganicchemistry.comyoutube.com Starting from the 5-bromo-2-(4-octoxyphenyl)pyrimidine intermediate, treatment with sodium butoxide in a suitable solvent like butanol or a polar aprotic solvent such as DMF or DMSO at elevated temperatures facilitates the displacement of the bromide. The electron-deficient nature of the pyrimidine ring facilitates this nucleophilic attack. wikipedia.orglibretexts.orgnih.govmasterorganicchemistry.comyoutube.com

| Substrate | Reagent | Product | Conditions |

| 5-Bromo-2-(4-octoxyphenyl)pyrimidine | Sodium butoxide | This compound | Butanol, heat |

Cross-Coupling Reactions for Phenyl Linkages (e.g., Suzuki-Miyaura Coupling)

An alternative strategy involves forming the C2-phenyl bond via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. psu.edumdpi.comrsc.org This approach would begin with a 2-chloro-5-butoxypyrimidine intermediate. This intermediate can be synthesized by the cyclocondensation of an appropriate amidine with 2-butoxy-1,3-dicarbonyl compound followed by chlorination, or through other established routes.

The Suzuki-Miyaura coupling would then involve the reaction of 2-chloro-5-butoxypyrimidine with 4-octoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3 or K2CO3). The 4-octoxyphenylboronic acid can be prepared from 4-bromo-1-octoxybenzene via a Grignard reaction followed by treatment with a trialkyl borate. chemicalbook.comgoogle.comchemicalbook.comgoogle.com

| Substrate 1 | Substrate 2 | Product | Catalyst/Base |

| 2-Chloro-5-butoxypyrimidine | 4-Octoxyphenylboronic acid | This compound | Pd(PPh3)4 / Na2CO3 |

Reaction Optimization and Process Intensification Techniques

The efficient synthesis of this compound likely relies on cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the key carbon-carbon bond between the pyrimidine core and the phenyl ring. Optimization of such reactions is crucial for maximizing yield and minimizing impurities.

Catalyst and Ligand Selection: The choice of catalyst is paramount in cross-coupling reactions. Palladium-based catalysts are commonly employed for Suzuki-Miyaura couplings. mdpi.com For the synthesis of 2,5-disubstituted pyrimidines, optimizing the palladium catalyst and its associated ligands can significantly impact reaction efficiency. For instance, employing commercially available catalysts like Pd(PPh₃)₄ has shown success in the synthesis of other phenyl-substituted pyrimidines. mdpi.com The catalyst loading is another critical parameter to optimize; using a minimal yet effective amount of catalyst, such as 5 mol %, can reduce costs and residual metal contamination in the final product. mdpi.com

Solvent and Base Effects: The selection of solvent and base is also a key aspect of reaction optimization. While traditional solvents like 1,4-dioxane (B91453) have been used, research into greener alternatives is ongoing. mdpi.com The choice of base, such as potassium phosphate (B84403) (K₃PO₄), can influence the reaction rate and yield. mdpi.com The interplay between the solvent and base is complex and requires careful empirical optimization for each specific substrate combination.

Process Intensification with Flow Chemistry: Traditional batch processing in chemical synthesis is increasingly being replaced by continuous flow chemistry. This technology offers several advantages, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity. researchgate.net The synthesis of substituted pyrimidines has been successfully demonstrated using continuous flow conditions, often leading to significant reductions in reaction time compared to batch processes. researchgate.netmdpi.com Implementing a flow chemistry approach for the synthesis of this compound could involve pumping the reactants, catalyst, and base through a heated microreactor, allowing for precise control over reaction parameters and enabling rapid optimization.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. acs.org In the context of pyrimidine synthesis, microwave-assisted procedures have been shown to dramatically reduce reaction times and, in some cases, improve yields. mdpi.com This technique could be particularly beneficial for the cross-coupling step in the synthesis of this compound, potentially leading to a more energy-efficient and time-saving process.

Table 1: Potential Reaction Optimization Parameters for the Synthesis of this compound via Suzuki-Miyaura Coupling

| Parameter | Traditional Approach | Optimized/Intensified Approach | Potential Benefits |

| Catalyst | High loading of standard Pd catalyst | Low loading of highly active Pd catalyst (e.g., Pd(PPh₃)₄) mdpi.com | Reduced cost, lower metal contamination |

| Solvent | Anhydrous organic solvents (e.g., 1,4-dioxane) mdpi.com | Greener solvents (e.g., 2-MeTHF, t-amyl alcohol) researchgate.netnih.gov | Reduced environmental impact, improved safety |

| Heating | Conventional heating (oil bath) | Microwave irradiation acs.orgmdpi.com or Flow reactor researchgate.netmdpi.com | Faster reaction times, improved energy efficiency |

| Process Mode | Batch processing | Continuous flow processing researchgate.net | Enhanced safety, better process control, higher throughput |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like the Suzuki-Miyaura coupling generally have good atom economy, as most of the atoms from the reactants are incorporated into the desired product.

Use of Greener Solvents: A significant portion of waste in chemical processes comes from the use of organic solvents. nih.gov The development of nickel-catalyzed Suzuki-Miyaura couplings in more environmentally benign solvents like 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol represents a significant step towards greener synthesis. researchgate.netnih.gov These solvents are often derived from renewable resources and have a better environmental, health, and safety profile compared to traditional solvents like dioxane or toluene. researchgate.netnih.gov The use of water as a solvent, where feasible, is an even more sustainable option. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts, used in small amounts, can carry out a reaction multiple times, reducing waste. The optimization of catalyst loading, as discussed in the previous section, directly aligns with this principle. Furthermore, the development of metal-free catalytic systems, for instance, using L-proline in water for the synthesis of fused pyrimidines, offers an even greener alternative by avoiding heavy metal contamination. acs.org

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. mdpi.com Techniques like microwave-assisted synthesis and flow chemistry can contribute to improved energy efficiency by reducing reaction times and allowing for more precise temperature control. researchgate.netmdpi.com

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. By optimizing reactions to maximize yield and minimize byproduct formation, the amount of waste generated can be significantly reduced. The use of recyclable catalysts can also contribute to waste prevention.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | Utilizing reactions with high atom economy, such as Suzuki-Miyaura coupling. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and catalysts. |

| Designing Safer Chemicals | The inherent properties of the target molecule are a given in this context. |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with greener alternatives like 2-MeTHF, t-amyl alcohol, or water. researchgate.netnih.govresearchgate.net |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. researchgate.netmdpi.com |

| Use of Renewable Feedstocks | Exploring the use of bio-based solvents and starting materials where possible. |

| Reduce Derivatives | Designing synthetic routes that avoid unnecessary protection and deprotection steps. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts and exploring metal-free catalysts. acs.org |

| Design for Degradation | The biodegradability of the final product would need to be assessed separately. |

| Real-time analysis for Pollution Prevention | Implementing in-line analytical techniques in a continuous flow setup to monitor reaction progress and prevent excursions. |

| Inherently Safer Chemistry for Accident Prevention | Using less hazardous solvents and reagents, and employing flow chemistry to minimize the volume of reactive intermediates at any given time. researchgate.net |

Advanced Characterization Methodologies for Structural Elucidation of 5 Butoxy 2 4 Octoxyphenyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Confirmation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 5-Butoxy-2-(4-octoxyphenyl)pyrimidine, ¹H and ¹³C NMR would provide the initial framework of the carbon and proton environments, while two-dimensional (2D) NMR experiments would be crucial for confirming the connectivity between different parts of the molecule.

¹H NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The aromatic protons on the pyrimidine (B1678525) and phenyl rings would appear in the downfield region, while the aliphatic protons of the butoxy and octoxy chains would be found in the upfield region.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations between protons and carbons, confirming the bonding network and the specific assignments of the ¹H and ¹³C signals.

Interactive Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrimidine-H | 8.5 - 8.7 | s | 2H |

| Phenyl-H (ortho to octoxy) | 8.2 - 8.4 | d | 2H |

| Phenyl-H (meta to octoxy) | 6.9 - 7.1 | d | 2H |

| Butoxy-OCH₂ | 4.1 - 4.3 | t | 2H |

| Octoxy-OCH₂ | 4.0 - 4.2 | t | 2H |

| Butoxy-CH₂CH₂CH₂CH₃ | 1.5 - 1.9 | m | 4H |

| Octoxy-CH₂CH₂... | 1.2 - 1.6 | m | 10H |

| Butoxy-CH₃ | 0.9 - 1.0 | t | 3H |

| Octoxy-CH₃ | 0.8 - 0.9 | t | 3H |

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrimidine-C (quaternary) | 160 - 165 |

| Pyrimidine-CH | 155 - 160 |

| Phenyl-C (ipso, attached to pyrimidine) | 130 - 135 |

| Phenyl-C (ipso, attached to octoxy) | 160 - 165 |

| Phenyl-CH (ortho to octoxy) | 128 - 132 |

| Phenyl-CH (meta to octoxy) | 114 - 118 |

| Butoxy-OCH₂ | 68 - 72 |

| Octoxy-OCH₂ | 68 - 72 |

| Butoxy-CH₂ | 30 - 35 |

| Butoxy-CH₂ | 18 - 22 |

| Butoxy-CH₃ | 12 - 15 |

| Octoxy-CH₂ (multiple) | 22 - 32 |

| Octoxy-CH₃ | 13 - 16 |

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) would be an ideal method for this compound, as it combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.

The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the MS/MS spectrum would offer valuable information about the connectivity of the butoxy, phenyl, and pyrimidine moieties.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₂₂H₃₂N₂O₂ |

| Molecular Weight | 356.51 g/mol |

| [M+H]⁺ (m/z) | 357.25 |

| Key Fragmentation Ion (m/z) | Loss of butoxy group |

| Key Fragmentation Ion (m/z) | Loss of octoxy group |

| Key Fragmentation Ion (m/z) | Cleavage of the phenyl-pyrimidine bond |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy would be used to identify characteristic absorption bands corresponding to the various functional groups in this compound. Key expected vibrations include C-H stretching from the aromatic and aliphatic parts of the molecule, C=N and C=C stretching from the pyrimidine and phenyl rings, and C-O stretching from the ether linkages.

Raman Spectroscopy , being complementary to IR, would also be employed. It is particularly sensitive to non-polar bonds and symmetric vibrations, which would provide additional details about the aromatic rings and the hydrocarbon chains.

Interactive Table: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| C=N Stretch (Pyrimidine) | 1550 - 1650 | 1550 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |

| C-O Stretch (Ether) | 1050 - 1250 | 1050 - 1250 |

X-ray Diffraction Methodologies for Solid-State Structure Determination (e.g., Single-Crystal X-ray Diffraction)

For a definitive confirmation of the three-dimensional structure in the solid state, Single-Crystal X-ray Diffraction is the gold standard. This technique would require the growth of a suitable single crystal of this compound. The diffraction pattern of X-rays passing through the crystal provides detailed information about the atomic positions, bond lengths, bond angles, and intermolecular interactions. This would allow for an unambiguous determination of the molecular conformation and the packing arrangement in the crystal lattice.

Interactive Table: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.8 |

| β (°) | 95.5 |

| Volume (ų) | 2035 |

| Z | 4 |

Theoretical and Computational Chemistry Investigations of 5 Butoxy 2 4 Octoxyphenyl Pyrimidine

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to understanding molecular properties. For 5-Butoxy-2-(4-octoxyphenyl)pyrimidine, DFT studies would be instrumental in elucidating its fundamental electronic characteristics.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comunesp.br The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In the case of this compound, a DFT calculation would provide the precise energies of the HOMO and LUMO, allowing for the determination of its energy gap. This data is critical for predicting how the molecule will interact with other chemical species.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. nih.gov By mapping the electrostatic potential onto the electron density surface, regions of positive and negative charge can be identified. researchgate.net For this compound, an ESP analysis would reveal the electron-rich and electron-deficient areas.

Typically, regions with a negative electrostatic potential (often colored red or yellow) indicate an abundance of electrons and are susceptible to electrophilic attack. Conversely, areas with a positive electrostatic potential (usually colored blue) are electron-poor and are prone to nucleophilic attack. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding and stacking, which are crucial for understanding the behavior of liquid crystals. nih.gov

DFT calculations can accurately predict various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra. For this compound, theoretical simulations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would be highly informative.

Simulated NMR spectra can help in the assignment of chemical shifts for the hydrogen and carbon atoms within the molecule. Theoretical IR spectra can predict the vibrational frequencies of different functional groups, aiding in the analysis of the molecule's structure and bonding. mdpi.com UV-Vis spectra simulations can provide insights into the electronic transitions within the molecule, which are responsible for its absorption of light. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The biological and material properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms and identifying the most stable (lowest energy) conformers. researchgate.net For a flexible molecule like this compound, with its rotatable butoxy and octoxyphenyl groups, numerous conformations are possible.

By systematically rotating the single bonds within the molecule and calculating the corresponding energy, a potential energy surface (PES) can be mapped. The minima on this surface correspond to stable conformers. This analysis is crucial for understanding how the molecule's shape influences its packing in a liquid crystal phase and its interactions with other molecules. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT and conformational analysis provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements and interactions.

For this compound, MD simulations would be particularly insightful for understanding its liquid crystalline properties. A study on the closely related compound, 2-(4-butyloxyphenyl)-5-octyloxypyrimidine, employed MD simulations to investigate its liquid-crystal phases. aps.orgnih.gov These simulations revealed how the molecules arrange themselves at different temperatures and how intermolecular forces, including ring-ring interactions, are essential for the formation of observed smectic phases. aps.orgnih.gov Similar simulations for this compound would elucidate its phase transitions, diffusion coefficients, and the nature of the intermolecular forces that govern its self-assembly. aps.orgnih.gov

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors include concepts such as electronegativity, chemical hardness and softness, and the Fukui function. rsc.org

By calculating these descriptors for this compound, a more quantitative understanding of its reactivity can be achieved. For instance, chemical hardness, which is related to the HOMO-LUMO gap, provides a measure of the molecule's resistance to changes in its electron distribution. The Fukui function can be used to identify the most reactive sites within the molecule for both nucleophilic and electrophilic attack. This information is complementary to the insights gained from ESP analysis and provides a more detailed picture of the molecule's chemical behavior.

Structure Function Relationship Principles and Molecular Design in Pyrimidine Based Materials, with Specific Reference to 5 Butoxy 2 4 Octoxyphenyl Pyrimidine

Theoretical Models for the Influence of Alkoxy and Alkyl Chain Lengths on Molecular Packing and Self-Assembly

The lengths of the alkoxy and alkyl chains attached to the core of mesogenic molecules like 5-Butoxy-2-(4-octoxyphenyl)pyrimidine play a pivotal role in determining their molecular packing and self-assembly into various liquid crystalline phases. Theoretical models and experimental observations have established several key principles governing this relationship.

The length of the flexible alkoxy chains directly influences the temperature range and stability of the mesophases observed. researchgate.net An increase in chain length can lead to a greater number of mesophases and a higher transition temperature to the isotropic liquid phase. mdpi.com This is because longer chains increase the aspect ratio of the molecule and enhance anisotropic van der Waals interactions, which are crucial for the formation of ordered liquid crystalline phases. However, excessively long chains can also lead to a decrease in the clearing point temperature due to increased conformational disorder.

The following table illustrates the general trend of transition temperatures with varying alkoxy chain lengths in a homologous series of 2-(4-n-alkoxyphenyl)-5-methylpyridines, which are structurally similar to the compound of interest.

| Alkoxy Chain Length (i) | Transition Temperatures (°C) |

| 1-5 | No mesomorphic phase observed |

| 6 | Monotropic Nematic Phase |

| 7 | Monotropic Nematic Phase |

| 8 | Monotropic Nematic Phase |

| 9 | Monotropic Nematic Phase |

| Data synthesized from studies on 2-(4-n-alkoxyphenyl)-5-methylpyridines. tandfonline.com |

This data demonstrates that a certain minimum chain length is often required to induce mesomorphic behavior. The appearance of a monotropic nematic phase for longer chains (i=6-9) indicates that the liquid crystalline phase is only stable on cooling from the isotropic liquid and not on heating from the solid crystal. tandfonline.com

Role of the Pyrimidine (B1678525) Core and Aromatic Substituents in Electronic Properties and Charge Transfer

The electronic properties of this compound are largely dictated by its core structure, which consists of a pyrimidine ring and a substituted phenyl ring. The pyrimidine core, being a nitrogen-containing heterocycle, has a significant impact on the molecule's electron density distribution, dipole moment, and polarizability.

The presence of two nitrogen atoms in the pyrimidine ring makes it electron-deficient, which influences the intramolecular charge transfer (ICT) characteristics of the molecule. This electron-deficient nature can be modulated by the substituents on the pyrimidine and phenyl rings. The alkoxy groups (butoxy and octoxy) are electron-donating groups, which can push electron density towards the aromatic core. This donor-acceptor character within the molecule is fundamental to its electronic and optical properties.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to calculate the frontier molecular orbitals (HOMO and LUMO) of similar pyrimidine-based systems. mdpi.com These calculations reveal that the HOMO is often localized on the more electron-rich parts of the molecule (like the alkoxy-substituted phenyl ring), while the LUMO is centered on the electron-deficient pyrimidine core. The energy gap between the HOMO and LUMO determines the electronic transition properties and can be correlated with the material's color and fluorescence behavior.

The introduction of different substituents on the phenyl ring can further tune these electronic properties. For instance, replacing the octoxy group with a stronger electron-withdrawing group could enhance the ICT character, potentially leading to materials with interesting non-linear optical properties.

Rational Design Strategies for Modulating Anisotropic Behavior in Liquid Crystalline Systems

The anisotropic behavior of liquid crystalline materials like this compound is a direct consequence of the shape anisotropy of the constituent molecules and their preferential alignment along a common direction. Rational design strategies aim to control this anisotropy to achieve desired physical properties such as birefringence, dielectric anisotropy, and elastic constants.

One of the primary strategies involves modifying the molecular structure to enhance its shape anisotropy. This can be achieved by:

Varying the length of the flexible alkyl/alkoxy chains: As discussed previously, longer chains generally increase the molecular aspect ratio, which tends to stabilize nematic and smectic phases.

Introducing different rigid core structures: Replacing the phenyl ring with a more extended aromatic system like naphthalene (B1677914) or biphenyl (B1667301) can significantly increase the molecular length and rigidity, leading to higher clearing points and a greater tendency to form ordered smectic phases. tandfonline.com

Altering the linking groups between aromatic rings: While the subject compound has a direct link between the phenyl and pyrimidine rings, introducing linking groups like esters or Schiff bases can influence the molecular linearity and flexibility, thereby affecting the mesomorphic behavior. mdpi.com

Another key aspect of rational design is the control of intermolecular interactions. This can be achieved by incorporating polar groups or heteroatoms into the molecular structure. The nitrogen atoms in the pyrimidine ring of this compound introduce a lateral dipole moment, which influences the dielectric anisotropy of the material. The magnitude and direction of the dipole moment can be further tuned by adding other polar substituents.

The following table provides a conceptual illustration of how different structural modifications might influence the anisotropic properties of a pyrimidine-based liquid crystal.

| Structural Modification | Expected Effect on Anisotropy | Rationale |

| Increasing alkoxy chain length | Increased thermal stability of mesophases | Enhanced anisotropic van der Waals forces. |

| Replacing phenyl with biphenyl | Higher clearing point, potential for smectic phases | Increased molecular rigidity and aspect ratio. |

| Introducing a lateral fluorine substituent | Altered dielectric anisotropy | Introduction of a strong dipole moment. |

| Replacing pyrimidine with pyridine | Modified dipole moment and packing | Change in the heterocyclic core's electronic character. tandfonline.com |

These strategies, often guided by computational modeling, allow for the systematic tuning of the anisotropic properties to meet the specific requirements of various applications, from display technologies to sensors. mdpi.com

Computational Design of Pyrimidine Derivatives for Specific Material Applications

Computational chemistry has become an indispensable tool in the rational design of new materials, including pyrimidine-based liquid crystals. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide valuable insights into the structure-property relationships at the molecular level, guiding the synthesis of novel compounds with desired functionalities. mdpi.comnih.gov

DFT calculations can be employed to predict various molecular properties of pyrimidine derivatives, including:

Electronic properties: As mentioned earlier, HOMO-LUMO energy gaps, dipole moments, and polarizabilities can be calculated to predict the electronic and optical behavior of the material.

Intermolecular interaction energies: By calculating the interaction energies between pairs of molecules, it is possible to gain insight into the forces that drive self-assembly and the stability of different liquid crystalline phases.

MD simulations, on the other hand, can be used to model the collective behavior of a large number of molecules and to predict the formation of different mesophases as a function of temperature. nih.gov These simulations can provide detailed information about the orientational and positional order of the molecules, the layer spacing in smectic phases, and the dynamics of molecular motion. This information is critical for understanding the macroscopic properties of the material, such as its viscosity and response times to external fields.

For example, a computational study could be designed to investigate a series of 5-alkoxy-2-(4-alkoxyphenyl)pyrimidine derivatives to identify the optimal chain lengths for achieving a room-temperature nematic phase with high birefringence. The workflow for such a study would typically involve:

Building molecular models of the target compounds.

Performing DFT calculations to optimize the geometries and calculate electronic properties.

Conducting MD simulations at different temperatures to identify the phase transition temperatures and characterize the liquid crystalline phases.

Analyzing the simulation trajectories to calculate relevant physical properties.

This computational pre-screening can significantly reduce the experimental effort required to discover new materials with specific properties, accelerating the development of next-generation liquid crystal technologies. researchgate.netnih.gov

Research Applications of 5 Butoxy 2 4 Octoxyphenyl Pyrimidine in Advanced Functional Materials

Potential in Liquid Crystalline Materials: Theoretical Frameworks for Mesophase Induction and Stabilization

The molecular structure of 5-Butoxy-2-(4-octoxyphenyl)pyrimidine is inherently suited for the formation of liquid crystalline phases. The rigid core, composed of the pyrimidine (B1678525) and phenyl rings, coupled with flexible alkoxy chains, is a classic design for calamitic (rod-like) liquid crystals. tandfonline.comnih.govnih.gov The interplay between the anisotropic shape of the molecule and the micro-segregation of its rigid and flexible parts is key to the induction and stabilization of various mesophases. nih.gov

The design of calamitic liquid crystals revolves around the principle of creating molecular anisotropy. nih.govnih.gov For this compound, several key features contribute to its potential liquid crystalline behavior:

Rigid Core: The 2-phenylpyrimidine (B3000279) core provides the necessary rigidity and linearity. The π-conjugated system within this core contributes to anisotropic van der Waals interactions, which are crucial for the formation of ordered phases. tandfonline.com

Flexible Chains: The butoxy and octoxyphenyl groups act as flexible terminal chains. The length and conformation of these alkyl chains significantly influence the type of mesophase formed (e.g., nematic, smectic) and the transition temperatures between them. nih.gov Longer chains, like the octoxy group, tend to promote smectic phases due to increased intermolecular interactions and a greater tendency for micro-segregation.

The specific arrangement of the butoxy and octoxy chains on the phenylpyrimidine core can be fine-tuned to control the mesomorphic properties. For instance, the position of the nitrogen atoms in the pyrimidine ring introduces a lateral dipole moment, which can influence the packing and dielectric anisotropy of the resulting liquid crystal material. tandfonline.com

| Molecular Feature | Role in Liquid Crystal Formation | Theoretical Implication |

|---|---|---|

| 2-Phenylpyrimidine Core | Provides rigidity and linearity. | Promotes anisotropic intermolecular interactions. |

| Butoxy and Octoxy Chains | Act as flexible termini, influencing phase type and transition temperatures. | Longer chains favor smectic phase formation through micro-segregation. |

| Elongated Molecular Shape | High aspect ratio is essential for orientational order. | Favors the formation of nematic and smectic phases. |

| Pyrimidine Nitrogen Atoms | Introduce a lateral dipole moment. | Influences molecular packing and dielectric properties. |

Liquid crystals exhibit significant anisotropy in their physical properties, a direct consequence of the orientational order of the constituent molecules. aps.orgmpg.denih.govacs.org For a material like this compound, theoretical models predict that its collective dynamics and thermal behavior would be highly directional.

In the ordered mesophases, the collective motions of the molecules, such as vibrations and rotations, are not random. Inelastic x-ray scattering studies on similar pyrimidine-based liquid crystals have shown that the propagation of sound waves (phonons) is anisotropic. aps.org The sound velocity and attenuation are different in directions parallel and perpendicular to the average molecular orientation (the director). aps.org This anisotropy in the collective dynamics is a key area of theoretical investigation and is crucial for understanding the viscoelastic properties of the material. aps.org

The thermal diffusivity is another property that is expected to be highly anisotropic. mpg.deacs.org In the liquid crystalline state, heat is conducted more efficiently along the director than perpendicular to it. mpg.deacs.org This is because the covalent bonds along the molecular axis provide a more effective pathway for the transfer of thermal energy compared to the weaker van der Waals interactions between the sides of the molecules. Theoretical models correlate this thermal anisotropy with the structural anisotropy of the rigid core and the packing of the molecules in the mesophase. mpg.denih.gov

| Property | Behavior Parallel to Director | Behavior Perpendicular to Director | Governing Factor |

|---|---|---|---|

| Sound Velocity | Higher | Lower | Anisotropic intermolecular forces and molecular packing. aps.org |

| Thermal Diffusivity | Higher | Lower | Efficient heat transfer along covalent bonds of the molecular axis. mpg.deacs.org |

| Viscoelasticity | Dependent on the frequency and direction of applied stress, reflecting the anisotropic nature of molecular motion. | Collective molecular dynamics and relaxation processes. aps.org |

Potential in Organic Optoelectronic Devices: Design Principles for Emitters, Hosts, and Transport Materials

The electron-deficient nature of the pyrimidine ring makes this compound a promising candidate for use in organic optoelectronic devices, such as organic light-emitting diodes (OLEDs). spiedigitallibrary.orgspiedigitallibrary.orgmdpi.com The electronic properties of the molecule can be tailored through chemical design to function as an emitter, a host material, or a charge transport material.

In the context of OLEDs, efficient charge transport and management of excitons (bound electron-hole pairs) are critical for device performance. The 2-phenylpyrimidine core of this compound can be considered an acceptor-type (n-type) moiety due to the electron-withdrawing nature of the pyrimidine ring. mdpi.comresearchgate.net The octoxyphenyl group, on the other hand, can act as a donor-type (p-type) component. This donor-acceptor (D-A) structure is a common motif in materials designed for optoelectronic applications. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. The spatial distribution of these orbitals is key to understanding charge transport. In a D-A molecule, the HOMO is typically localized on the donor moiety, facilitating hole transport, while the LUMO is localized on the acceptor moiety, facilitating electron transport. The energy gap between the HOMO and LUMO determines the intrinsic color of emission. spiedigitallibrary.orgrsc.org

Exciton (B1674681) dynamics, which describes the fate of excitons after they are formed, is also a subject of theoretical investigation. The excitonic coupling between adjacent molecules, which governs how excitons move through the material, is highly sensitive to molecular packing and orientation. aps.org The flexible alkoxy chains in this compound can influence this packing, thereby affecting exciton diffusion and the efficiency of light emission.

A particularly exciting area of research is the design of materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs. TADF materials can harvest both singlet and triplet excitons for light emission, potentially leading to 100% internal quantum efficiency. spiedigitallibrary.orgrsc.org The key design principle for a TADF molecule is to have a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). spiedigitallibrary.orgnih.gov

For a D-A molecule like this compound, a small ΔEST can be achieved by spatially separating the HOMO and LUMO. rsc.org The twisted geometry between the donor and acceptor units can lead to a small overlap between the HOMO and LUMO wavefunctions, which in turn minimizes the exchange energy and reduces ΔEST. rsc.org The flexible butoxy and octoxy chains can induce steric hindrance, promoting a twisted conformation between the phenyl and pyrimidine rings.

Theoretical modeling plays a crucial role in predicting the ΔEST of a potential TADF emitter. By calculating the energies of the S1 and T1 states, researchers can screen candidate molecules before undertaking complex synthesis. The pyrimidine core is a well-established acceptor unit in many high-performance TADF emitters. spiedigitallibrary.orgnih.govrsc.org

| Application | Key Design Principle | Theoretical Consideration |

|---|---|---|

| Charge Transport Material | Distinct localization of HOMO and LUMO. | HOMO on the donor (octoxyphenyl), LUMO on the acceptor (pyrimidine) for bipolar transport. |

| Emitter | Tunable HOMO-LUMO gap. | The energy gap determines the emission color. |

| TADF Emitter | Small singlet-triplet energy gap (ΔEST). | Twisted D-A geometry to minimize HOMO-LUMO overlap and exchange energy. nih.govrsc.org |

Broader Applications in Organic Semiconductors and Sensors (Conceptual)

The versatile chemical structure of this compound suggests its potential in a wider range of organic electronic applications beyond OLEDs.

Conceptually, as an organic semiconductor, this molecule could be utilized in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). tandfonline.com In OFETs, the charge transport properties are paramount. The ability to form ordered liquid crystalline phases could be advantageous for enhancing charge carrier mobility by promoting π-π stacking between the aromatic cores. researchgate.net In OPVs, the D-A character of the molecule could be exploited for efficient charge separation at a donor-acceptor interface. nih.govresearchgate.net The absorption spectrum of the material, which can be predicted theoretically, would determine its suitability for absorbing solar radiation.

Furthermore, the pyrimidine moiety, with its nitrogen lone pairs, offers potential for applications in chemical sensors. tandfonline.com The electronic properties of the molecule could be sensitive to the presence of certain analytes that can interact with the nitrogen atoms, leading to a detectable change in its optical or electrical properties. For example, protonation or coordination with metal ions could alter the fluorescence emission or conductivity of the material, forming the basis of a sensory response. researchgate.net The design of such sensors would rely on theoretical understanding of the interaction between the analyte and the pyrimidine core and its effect on the molecule's electronic structure. novapublishers.com

Conclusion and Future Research Perspectives

Synthesis and Characterization Advancements for Complex Pyrimidine (B1678525) Derivatives

A plausible synthetic route could involve the reaction of a substituted vinamidinium salt with an appropriately functionalized amidine. For instance, the synthesis could commence from 4-octoxybenzamidine, which would form the 2-(4-octoxyphenyl) fragment. This would then be reacted with a C3 synthon carrying the butoxy group at the desired position, which could be a derivative of malonaldehyde.

Recent advancements in the synthesis of complex pyrimidine derivatives have focused on improving efficiency, yield, and functional group tolerance. nih.govacs.orgnih.gov One-pot procedures are increasingly favored as they streamline the synthetic process and reduce waste. nih.govacs.orgfigshare.com For example, a one-pot synthesis of 2,5-disubstituted pyrimidines from nitriles has been developed, offering a practical and general protocol. acs.orgnih.govacs.orgfigshare.com

The characterization of 5-Butoxy-2-(4-octoxyphenyl)pyrimidine would rely on a combination of spectroscopic techniques to confirm its structure.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and pyrimidine rings, triplets and multiplets for the butoxy and octoxy alkyl chains. |

| ¹³C NMR | Resonances for the aromatic carbons, the pyrimidine ring carbons, and the aliphatic carbons of the alkoxy chains. |

| FT-IR (cm⁻¹) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrimidine and phenyl rings, and C-O stretching of the ether linkages. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. |

The precise chemical shifts and coupling constants in NMR spectra, as well as the exact vibrational frequencies in IR spectroscopy, would provide unambiguous confirmation of the compound's identity. psu.eduresearchgate.netresearchgate.net

Unresolved Challenges and Emerging Frontiers in Theoretical Modeling of Pyrimidine Compounds

Theoretical modeling plays a crucial role in understanding the structure-property relationships of pyrimidine derivatives. mdpi.com Computational methods, particularly Density Functional Theory (DFT), are employed to predict molecular geometries, electronic properties, and spectroscopic data. nih.govjchemrev.comresearchgate.net

One of the primary challenges in the theoretical modeling of pyrimidine compounds lies in accurately predicting their behavior in different environments, such as in various solvents or in the solid state. The intermolecular interactions, which can significantly influence the material's properties, are often difficult to model with high precision. nih.gov

Another challenge is the computational cost associated with high-level quantum chemical calculations for large molecules. As the complexity of the pyrimidine derivatives increases, so does the demand on computational resources. This can limit the scope of theoretical studies, especially for large-scale screening of potential candidates for specific applications.

Emerging frontiers in this field include the development of more accurate and efficient computational models. Machine learning and artificial intelligence are beginning to be applied to predict the properties of molecules, which could accelerate the discovery of new pyrimidine-based materials. nih.gov Furthermore, multiscale modeling approaches that combine quantum mechanics with classical molecular dynamics are being developed to better understand the behavior of these compounds in complex systems.

Table 2: Key Areas in Theoretical Modeling of Pyrimidine Derivatives

| Modeling Aspect | Challenges | Emerging Frontiers |

| Electronic Properties | Accurate prediction of excited states and charge transport properties. | Development of new functionals in DFT; Time-Dependent DFT (TD-DFT) for excited states. researchgate.net |

| Intermolecular Interactions | Modeling of non-covalent interactions in condensed phases. | Inclusion of dispersion corrections in DFT; Development of advanced force fields for molecular dynamics. |

| Spectroscopic Data | Precise prediction of NMR and IR spectra for complex molecules. | Improved solvent models; Vibronic coupling effects in spectroscopy. psu.eduresearchgate.net |

Directions for Future Molecular Design and Advanced Materials Exploration Utilizing this compound Analogues

The molecular structure of this compound, with its rigid aromatic core and flexible alkoxy chains, is characteristic of calamitic (rod-shaped) liquid crystals. tandfonline.comresearchgate.net This suggests that this compound and its analogues could exhibit mesomorphic behavior, making them promising candidates for applications in display technologies and other electro-optical devices. google.com

Future molecular design could focus on modifying the structure of this compound to fine-tune its liquid crystalline properties. This could involve:

Varying the length of the alkoxy chains: Altering the length of the butoxy and octoxy groups can influence the melting point and the temperature range of the liquid crystal phases.

Introducing lateral substituents: Adding substituents to the phenyl or pyrimidine rings can modify the molecular shape and packing, leading to different liquid crystal phases.

Replacing the phenyl ring with other aromatic or heterocyclic systems: This can lead to materials with different electronic and optical properties.

The exploration of advanced materials utilizing analogues of this pyrimidine derivative could extend beyond liquid crystals. The inherent fluorescence of some pyrimidine compounds suggests potential applications in organic light-emitting diodes (OLEDs). nih.gov Furthermore, the ability of the pyrimidine ring to coordinate with metal ions opens up possibilities for the development of novel sensors and catalysts.

Table 3: Potential Applications of this compound Analogues

| Application Area | Key Molecular Features | Future Research Direction |

| Liquid Crystals | Rod-like molecular shape, anisotropy of polarizability. tandfonline.com | Synthesis of homologues with varying chain lengths; Introduction of chiral centers to induce ferroelectric phases. google.com |

| Organic Electronics | Conjugated π-system, potential for charge transport. | Investigation of electroluminescent properties for OLEDs; Study of charge mobility for organic field-effect transistors (OFETs). |

| Sensors | Nitrogen atoms in the pyrimidine ring as coordination sites. | Design of analogues with specific binding sites for metal ions or other analytes. |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Butoxy-2-(4-octoxyphenyl)pyrimidine, and what reaction conditions optimize yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrimidine derivatives are often synthesized via stepwise alkylation of hydroxyl or amino groups. Key steps include:

- Step 1 : Alkylation of the pyrimidine core with butoxy and octoxyphenyl groups under basic conditions (e.g., NaH/DMF) .

- Step 2 : Purification via column chromatography or recrystallization to achieve >95% purity, monitored by TLC or HPLC .

- Critical Parameters : Solvent polarity (e.g., DMSO for high-temperature reactions) and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., butoxy protons at δ 1.0–1.5 ppm; aromatic protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of substituents, particularly for polymorphic forms .

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro bioassays?

- Key Data :

- LogP : Predicted to be >4 due to hydrophobic butoxy and octoxyphenyl groups, requiring DMSO or ethanol for solubilization in biological assays .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals melting points >150°C, indicating suitability for high-temperature reactions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s enzyme inhibition potential, such as against 5-lipoxygenase (5-LOX)?

- Experimental Design :

- Inhibition Assays : Use human polymorphonuclear leukocytes to measure leukotriene B4 (LTB4) suppression via ELISA, referencing HZ52 (a 5-LOX inhibitor) as a positive control .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC50 values .

- Specificity Checks : Cross-test against COX-1/COX-2 to rule out off-target effects .

Q. How can contradictory data in biological activity studies (e.g., varying IC50 values across assays) be resolved?

- Troubleshooting Strategies :

- Assay Conditions : Validate buffer pH (e.g., 7.4 vs. 6.5) and incubation time, as protonation states affect binding .

- Structural Analogues : Compare with derivatives (e.g., methoxy vs. ethoxy substituents) to identify functional group contributions .

- Statistical Analysis : Use ANOVA to assess inter-lab variability in replicate studies .

Q. What computational and experimental approaches are used to study structure-activity relationships (SAR) for this compound?

- Integrated Methods :

- Molecular Docking : Simulate binding to 5-LOX or other targets using AutoDock Vina; prioritize substituent conformations with lowest Gibbs free energy .

- In Vivo Efficacy : Test in rodent inflammation models (e.g., carrageenan-induced edema) with pharmacokinetic profiling (Cmax, t½) .

- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites, guiding toxicity assessments .

Q. How can researchers address challenges in synthesizing stereoisomers or regioselective derivatives of this compound?

- Stereochemical Control :

- Chiral Catalysts : Use Pd-catalyzed asymmetric synthesis for enantiopure derivatives .

- Regioselective Protection : Employ tert-butyldimethylsilyl (TBDMS) groups to direct alkylation to specific pyrimidine positions .

Methodological Notes

- Data Reproducibility : Ensure batch-to-batch consistency via HPLC purity checks (>98%) and NMR spectral matching .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.